Enhanced Lipophilicity (XLogP3 = 3.4) Compared to Unsubstituted and Less Alkylated Thiophenols
The computed XLogP3 value for 4-chloro-3,5-dimethylthiophenol is 3.4 [1], which is significantly higher than that of 4-chlorothiophenol (XLogP3 = 2.6–3.0) [2] and 3,5-dimethylthiophenol (LogP ≈ 2.6) . This increased lipophilicity is a direct consequence of the combined electron-withdrawing effect of the chlorine and the hydrophobic methyl groups, which reduces the molecule's affinity for aqueous environments.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 4-Chlorothiophenol: XLogP3 = 2.6–3.0; 3,5-Dimethylthiophenol: LogP ≈ 2.6 |
| Quantified Difference | ΔXLogP3 = +0.4 to +0.8 relative to comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1] |
Why This Matters
Higher lipophilicity can significantly influence membrane permeability in biological assays and organic phase partitioning in synthetic workups, making this compound a preferred choice for applications requiring increased non-polar character.
- [1] PubChem. 4-Chloro-3,5-dimethylthiophenol (CID 18962045) computed XLogP3-AA value. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. 4-Chlorothiophenol (CID 7722) computed XLogP3 value. National Center for Biotechnology Information. Retrieved April 2026. View Source
